molecular formula C12H10N4O B2911258 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,2-dihydropyridin-2-one CAS No. 300398-03-2

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,2-dihydropyridin-2-one

Cat. No.: B2911258
CAS No.: 300398-03-2
M. Wt: 226.239
InChI Key: IRMISFCODPRPSB-UHFFFAOYSA-N
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Description

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound that combines the structural features of benzotriazole and pyridinone. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science. The benzotriazole moiety is known for its stability and ability to activate molecules towards numerous transformations, while the pyridinone ring is recognized for its biological activity and potential as a pharmacophore .

Preparation Methods

The synthesis of 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,2-dihydropyridin-2-one typically involves the reaction of benzotriazole with a suitable pyridinone precursor. One common method is the condensation of benzotriazole with 2-chloromethylpyridin-2-one under basic conditions. This reaction proceeds smoothly in the presence of a base such as potassium carbonate, yielding the desired product in good yields .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux. Major products formed from these reactions depend on the specific reagents and conditions used but generally include functionalized derivatives of the parent compound .

Scientific Research Applications

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,2-dihydropyridin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can act as a leaving group, facilitating nucleophilic substitution reactions. Additionally, the pyridinone ring can form hydrogen bonds and π-π interactions with biological targets, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,2-dihydropyridin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the benzotriazole and pyridinone moieties, offering a balance of stability, reactivity, and biological activity that is not commonly found in other compounds .

Properties

IUPAC Name

1-(benzotriazol-1-ylmethyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c17-12-7-3-4-8-15(12)9-16-11-6-2-1-5-10(11)13-14-16/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMISFCODPRPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CN3C=CC=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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